![molecular formula C19H19N3O2S B12171082 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12171082.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetylamino group.
Coupling Reaction: The acetylated indole is then coupled with 3-(methylsulfanyl)phenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with new functional groups attached to the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core structure.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core, used to treat pain and inflammation.
Serotonin: A neurotransmitter with an indole core, involved in regulating mood and behavior.
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both the acetylamino and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other indole derivatives, making it a valuable compound for further research and development.
Biological Activity
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide , also known by its CAS number 57193-54-1, is a derivative of indole and has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N2O3S, with a molecular weight of approximately 306.38 g/mol. The structure includes an indole moiety, an acetylamino group, and a methylsulfanyl phenyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₂O₃S |
Molecular Weight | 306.38 g/mol |
LogP | 2.873 |
PSA (Polar Surface Area) | 110.98 Ų |
Antiviral Activity
Recent studies have highlighted the compound's potential as a dual inhibitor against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) . A series of derivatives related to this compound were synthesized and evaluated for their antiviral activity. Notably, compounds such as 14'c and 14'e exhibited low micromolar to sub-micromolar EC₅₀ values against both viruses, demonstrating significant antiviral properties with lower cytotoxicity compared to existing antiviral treatments like ribavirin .
Case Study: Antiviral Efficacy
A study published in PubMed described the synthesis of various derivatives, including those related to our compound, which showed promising results in inhibiting RSV and IAV. The findings indicated that these compounds could serve as lead candidates for further development in antiviral therapies .
Antitumor Activity
Another significant area of research involves the anticancer properties of indole derivatives. The compound has shown potential antitumor activity against solid tumors, particularly colon and lung cancers. Research indicates that indole-based compounds can interfere with cancer cell proliferation and induce apoptosis in malignant cells .
Case Study: Antitumor Research
In a patent detailing the antitumor effects of indole derivatives, it was noted that specific compounds demonstrated efficacy against colorectal carcinoma, which is known for its resistance to conventional chemotherapy. The study emphasized the importance of structural modifications in enhancing the anticancer activity of these compounds .
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:
- Antiviral Mechanism : The compound likely inhibits viral replication by interfering with viral entry or replication processes within host cells.
- Antitumor Mechanism : It may induce apoptosis through pathways involving caspases or inhibit key signaling pathways necessary for tumor growth.
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O2S/c1-13(23)20-17-7-4-8-18-16(17)9-10-22(18)12-19(24)21-14-5-3-6-15(11-14)25-2/h3-11H,12H2,1-2H3,(H,20,23)(H,21,24) |
InChI Key |
XDATUUDFIONRRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC(=CC=C3)SC |
Origin of Product |
United States |
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